REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([O:15]C)[C:7]=1[CH:8]=[O:9].CO.O>ClCCl>[F:5][C:6]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([OH:15])[C:7]=1[CH:8]=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1F)OC
|
Name
|
|
Quantity
|
197.4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a similar manner to that
|
Type
|
CUSTOM
|
Details
|
below -20° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 40° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×300 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic solutions were extracted with aqueous sodium hydroxide solution (1 M; 3×400 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
These combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |